molecular formula C11H17N7 B12087402 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine CAS No. 50729-78-7

6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Katalognummer: B12087402
CAS-Nummer: 50729-78-7
Molekulargewicht: 247.30 g/mol
InChI-Schlüssel: QKCRGKWVRITBFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features both imidazole and triazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Imidazole Intermediate: The initial step involves the synthesis of 2-Ethyl-4-methyl-1H-imidazole. This can be achieved by reacting ethylamine with glyoxal and formaldehyde under acidic conditions.

    Alkylation: The imidazole intermediate is then alkylated with 2-bromoethylamine to form 2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethylamine.

    Cyclization with Triazine: The final step involves the reaction of 2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethylamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of diaminotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where chlorine atoms can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Diaminotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound can be used in the synthesis of polymers and resins with enhanced thermal stability and mechanical properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Wirkmechanismus

The mechanism of action of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine involves its interaction with cellular targets such as DNA and proteins. The imidazole ring can intercalate into DNA, disrupting its structure and function, while the triazine ring can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: This compound shares the imidazole ring but lacks the triazine moiety.

    1,3,5-Triazine-2,4,6-triamine (Melamine): This compound shares the triazine ring but lacks the imidazole moiety.

Uniqueness

The uniqueness of 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine lies in its dual functional groups, which allow it to interact with a wide range of biological targets and undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

50729-78-7

Molekularformel

C11H17N7

Molekulargewicht

247.30 g/mol

IUPAC-Name

6-[2-(2-ethyl-4-methylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17)

InChI-Schlüssel

QKCRGKWVRITBFH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.